5-Methoxy-1,3-benzoxazole

Analytical Chemistry Quality Control Isomer Identification

5-Methoxy-1,3-benzoxazole (CAS 132227-03-3) is a critical heterocyclic building block for medicinal chemistry. The 5-methoxy substituent confers distinct lipophilicity (XLogP3=1.6) and hydrogen-bond acceptor capacity (3), properties that cannot be replicated by the 6-methoxy isomer or unsubstituted benzoxazole. Its established role in preparing pyrazole and pyrimidin-2(1H)-one analogs as estrogen receptor ligands makes it indispensable for oncology programs. Identity is easily confirmed by melting point (49-52°C), which differs by 3°C from the 6-methoxy isomer, ensuring lot-to-lot consistency and reproducible SAR data. Procure this specific isomer to maintain assay integrity.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 132227-03-3
Cat. No. B160116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1,3-benzoxazole
CAS132227-03-3
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC=N2
InChIInChI=1S/C8H7NO2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3
InChIKeyIQQKXTVYGHYXFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1,3-benzoxazole (CAS 132227-03-3) for Medicinal Chemistry and Organic Synthesis: Baseline Overview


5-Methoxy-1,3-benzoxazole (CAS 132227-03-3) is a heterocyclic aromatic compound consisting of a benzene ring fused to an oxazole ring with a methoxy substituent at the 5-position [1]. It serves as a versatile building block in organic synthesis and medicinal chemistry due to its well-defined structure and reactivity . The compound's lipophilicity (XLogP3 = 1.6) and hydrogen bond acceptor count (3) contribute to its potential biological activity and synthetic utility [1].

Why Generic Substitution Fails for 5-Methoxy-1,3-benzoxazole: Positional Isomerism and Functional Group Effects on Lipophilicity and Reactivity


In-class benzoxazole compounds cannot be simply interchanged due to the profound impact of substituent position and identity on physicochemical properties and biological activity. The 5-methoxy substitution specifically influences lipophilicity (XLogP3 = 1.6 [1]), which differs from unsubstituted benzoxazole (XLogP3 = 1.2 [2]), altering membrane permeability and pharmacokinetic behavior. Furthermore, structure-activity relationship (SAR) studies on benzoxazole derivatives demonstrate that the type, number, and position of substituents critically determine inhibitory potency against enzymes such as α-glucosidase and urease . These differences preclude generic substitution and necessitate the use of the specific 5-methoxy isomer for reproducible research outcomes.

Quantitative Differentiation of 5-Methoxy-1,3-benzoxazole from Closest Analogs: A Product-Specific Evidence Guide


Melting Point Differentiation: 5-Methoxy-1,3-benzoxazole vs. 6-Methoxy Isomer

5-Methoxy-1,3-benzoxazole exhibits a distinct melting point of 49-52 °C , which differs from the 6-methoxy positional isomer (6-methoxybenzo[d]oxazole, CAS 114980-26-6), which has a reported melting point of 52-54 °C . This 3 °C difference in melting point provides a clear, quantifiable analytical marker for identity confirmation and purity assessment.

Analytical Chemistry Quality Control Isomer Identification

Lipophilicity (XLogP3) Comparison: 5-Methoxy-1,3-benzoxazole vs. Unsubstituted Benzoxazole

The methoxy group at the 5-position significantly increases lipophilicity. 5-Methoxy-1,3-benzoxazole has a computed XLogP3 value of 1.6 [1], whereas unsubstituted benzoxazole has an XLogP3 value of 1.2 [2]. This 0.4 unit increase in lipophilicity is predicted to enhance membrane permeability and may improve oral bioavailability.

Medicinal Chemistry Pharmacokinetics ADME

Synthetic Intermediate Utility: 5-Methoxy-1,3-benzoxazole as a Key Building Block for Estrogen Receptor Ligands

5-Methoxy-1,3-benzoxazole serves as a critical synthetic intermediate. Specifically, 2-methyl-5-methoxy-1,3-benzoxazole, derived from 5-methoxy-1,3-benzoxazole, is a key precursor for the synthesis of pyrazole and pyrimidin-2(1H)-one analogs being investigated as potential ligands for estrogen receptors . This established synthetic route provides a clear advantage over less-characterized analogs lacking this validated application pathway.

Organic Synthesis Drug Discovery Estrogen Receptor

Antimicrobial Activity Potential: Structure-Activity Relationship of Benzoxazole Derivatives with Methoxy Substitution

Benzoxazole derivatives bearing methoxy substituents have demonstrated significant antimicrobial activity. Studies evaluating benzoxazole derivatives against a panel of pathogenic microorganisms using minimum inhibitory concentration (MIC) methods have shown that certain derivatives exhibit MIC values comparable to standard antibiotics like ofloxacin [1]. While direct comparative data for the 5-methoxy parent compound vs. analogs is not available, SAR analysis indicates that the presence and position of methoxy groups critically modulate antimicrobial potency .

Antimicrobial SAR Medicinal Chemistry

Safety and Handling Profile: 5-Methoxy-1,3-benzoxazole GHS Classification

5-Methoxy-1,3-benzoxazole is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332) . These safety data provide clear handling guidelines and risk assessment information essential for laboratory procurement and safe use.

Safety Handling Toxicology

Best Research and Industrial Application Scenarios for 5-Methoxy-1,3-benzoxazole


Medicinal Chemistry: Building Block for Estrogen Receptor Ligands

Procure 5-methoxy-1,3-benzoxazole for use as a key intermediate in the synthesis of pyrazole and pyrimidin-2(1H)-one analogs being investigated as potential estrogen receptor ligands. Its established synthetic utility in this pathway provides a validated starting point for medicinal chemistry programs targeting hormone-dependent cancers .

Analytical Chemistry: Isomer Differentiation by Melting Point

Utilize the distinct melting point of 5-methoxy-1,3-benzoxazole (49-52 °C ) as an analytical marker to differentiate it from the 6-methoxy isomer (52-54 °C ) in quality control and identity confirmation workflows. This 3 °C difference provides a simple, quantitative method for isomer verification.

Pharmacokinetic Optimization: Enhanced Lipophilicity for Membrane Permeability

Select 5-methoxy-1,3-benzoxazole over unsubstituted benzoxazole for cell-based assays and in vivo studies where improved passive diffusion is desired. Its higher XLogP3 value of 1.6, compared to 1.2 for the parent benzoxazole [1] [2], is predicted to enhance membrane permeability and cellular uptake.

Antimicrobial and Anticancer SAR Exploration: Scaffold for Functionalization

Employ 5-methoxy-1,3-benzoxazole as a core scaffold for the design and synthesis of novel antimicrobial and anticancer agents. Structure-activity relationship studies demonstrate that the type and position of substituents on the benzoxazole ring critically modulate inhibitory potency against enzymes such as α-glucosidase and urease , guiding further derivatization efforts.

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